molecular formula C10H9NO B1297093 7-Methylquinolin-8-ol CAS No. 5541-68-4

7-Methylquinolin-8-ol

Cat. No. B1297093
CAS RN: 5541-68-4
M. Wt: 159.18 g/mol
InChI Key: LUOZEWPJSYBORW-UHFFFAOYSA-N
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Description

7-Methylquinolin-8-ol is a heterocyclic compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Methylquinolin-8-ol, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 7-Methylquinolin-8-ol is 1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

7-Methylquinolin-8-ol is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 146.4±22.3 °C .

Scientific Research Applications

Optical and Electronic Applications

7-Methylquinolin-8-ol derivatives exhibit promising optical and electronic properties. Schiff bases synthesized from 7-hydroxyquinoline show potential as bistable switches, which are crucial in molecular electronics. These compounds, upon irradiation, undergo structural transformations indicating their suitability for use in optical devices and as molecular switches. However, their relaxation is faster than theoretical expectations, suggesting a need for further optimization (Georgiev et al., 2021).

Antimicrobial Applications

Metal complexes of 7-Methylquinolin-8-ol derivatives, such as those synthesized with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts, show significant antimicrobial activity. These complexes have been evaluated in vitro against a range of bacterial strains and fungi, indicating their potential use as antimicrobial agents in various domains, including healthcare and food preservation (Patel & Patel, 2017).

Corrosion Inhibition

Certain derivatives of 7-Methylquinolin-8-ol demonstrate excellent anti-corrosion properties. These compounds, when applied to carbon steel in acidic environments, inhibit corrosion effectively. Their adsorption on metal surfaces follows the Langmuir model, and they exhibit mixed-type inhibition. These findings are supported by both experimental data and theoretical calculations, highlighting their potential application in protecting industrial infrastructure and equipment (Rouifi et al., 2020).

Future Directions

Quinoline and its derivatives, including 7-Methylquinolin-8-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more efficient synthesis protocols, exploring new reactions, and investigating potential biological and pharmaceutical activities .

properties

IUPAC Name

7-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOZEWPJSYBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344104
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylquinolin-8-ol

CAS RN

5541-68-4
Record name 7-Methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5541-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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